a metabolite of Latanoprost
15-keto Latanoprost
CAS No.: 135646-98-9
VCID: VC21338475
Molecular Formula: C26H38O5
Molecular Weight: 430.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
15-Keto Latanoprost is a derivative of latanoprost, a well-known prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension. The compound exists in two main forms: 15-Keto Latanoprost and 15-Keto Latanoprost Acid. The latter is often referred to as the free acid form, with a molecular formula of C23H32O5 and a molecular weight of approximately 388.5 g/mol . Pharmacological Effects15-Keto Latanoprost has been studied for its ocular hypotensive effects, which are similar to those of latanoprost. These effects are primarily due to its ability to reduce intraocular pressure (IOP) by increasing uveoscleral outflow without significantly affecting aqueous humor production or tonographic outflow facility . Research Findings
These findings indicate that 15-Keto Latanoprost is effective at reducing IOP in glaucomatous monkey eyes, with the 0.001% concentration showing effects comparable to or greater than 0.005% latanoprost at some time points . Comparison with Latanoprost
Availability and Use15-Keto Latanoprost Acid is available as a pharmaceutical standard for research purposes. It is made to order and has a short shelf life, requiring storage at -20°C . The compound is not commercially available for therapeutic use and is primarily used in research settings to study its pharmacological effects. |
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CAS No. | 135646-98-9 | |||||||||||||||
Product Name | 15-keto Latanoprost | |||||||||||||||
Molecular Formula | C26H38O5 | |||||||||||||||
Molecular Weight | 430.6 g/mol | |||||||||||||||
IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate | |||||||||||||||
Standard InChI | InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1 | |||||||||||||||
Standard InChIKey | DKYCMQSMHPIBBZ-VIZYZFHWSA-N | |||||||||||||||
Isomeric SMILES | CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O | |||||||||||||||
Canonical SMILES | CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O | |||||||||||||||
Purity | > 95% | |||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||
Synonyms | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]-5-heptenoic Acid 1-Methylethyl Ester; [1R-[1α(Z),2β,3α,5α]]-7-[3,5-Dihydroxy-2-(3-oxo- 5-phenylpentyl)cyclopentyl]-5-heptenoic Acid 1-Methylethyl Ester; | |||||||||||||||
PubChem Compound | 9867370 | |||||||||||||||
Last Modified | Aug 15 2023 |
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